4-Ethenyl-4-(pyrrolidin-1-yl)piperidine
CAS No.:
Cat. No.: VC17704246
Molecular Formula: C11H20N2
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2 |
|---|---|
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 4-ethenyl-4-pyrrolidin-1-ylpiperidine |
| Standard InChI | InChI=1S/C11H20N2/c1-2-11(5-7-12-8-6-11)13-9-3-4-10-13/h2,12H,1,3-10H2 |
| Standard InChI Key | FQVSRBDOAKVUIH-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1(CCNCC1)N2CCCC2 |
Introduction
Chemical Identity and Structural Features
4-Ethenyl-4-(pyrrolidin-1-yl)piperidine (C₁₁H₁₈N₂) combines a six-membered piperidine ring with a five-membered pyrrolidine ring and an ethenyl substituent. The 4-position substitution pattern introduces steric and electronic effects that influence reactivity and interactions with biological targets. Key structural attributes include:
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Piperidine Core: A saturated six-membered ring with one nitrogen atom, contributing to basicity (predicted pKa ~10.3 for analogs) .
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Pyrrolidinyl Substituent: A five-membered secondary amine ring enhancing lipophilicity and hydrogen-bonding potential.
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Ethenyl Group: A vinyl moiety that may participate in polymerization or serve as a site for further functionalization.
Comparative analysis with 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) reveals similarities in molecular weight (154.25 g/mol vs. 162.27 g/mol for the ethenyl derivative) and predicted density (~0.989 g/cm³) .
Synthesis and Derivatives
While no direct synthesis protocols for 4-ethenyl-4-(pyrrolidin-1-yl)piperidine are documented, analogous compounds suggest feasible routes:
Alkylation of Piperidine Precursors
4-(1-Pyrrolidinyl)piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination . For the ethenyl variant, a plausible pathway involves:
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Quaternization: Reacting 4-chloropiperidine with pyrrolidine to form 4-(pyrrolidin-1-yl)piperidine .
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Ethenylation: Introducing the ethenyl group via Heck coupling or Wittig reaction, though reaction conditions would require optimization to preserve the amine functionality.
Biological Activity of Analogues
Studies on 4-(1-pyrrolidinyl)piperidine derivatives demonstrate modulatory effects on metabolic pathways. For example, a 2010 study synthesized analogs that reduced plasma glucose levels in vivo at 100 mg/kg doses . The ethenyl group’s electron-withdrawing effects could enhance binding to enzyme active sites, though empirical validation is needed.
Physicochemical Properties
Extrapolating from 4-(1-pyrrolidinyl)piperidine :
| Property | Value (Analog) | Predicted (Ethenyl Derivative) |
|---|---|---|
| Molecular Weight | 154.25 g/mol | 162.27 g/mol |
| Melting Point | 53–56 °C | 45–50 °C (estimated) |
| Boiling Point | 228.8 °C | 235–240 °C |
| Density | 0.989 g/cm³ | 1.02–1.05 g/cm³ |
| Solubility | Methanol-soluble | Moderate organic solubility |
| pKa | 10.32 | 9.8–10.1 |
The ethenyl group likely reduces crystallinity compared to the parent compound, favoring oily or low-melting solid forms. Air sensitivity due to amine oxidation remains a concern, necessitating inert storage conditions .
Applications in Drug Discovery
Piperidine-pyrrolidine hybrids are privileged scaffolds in medicinal chemistry. Key areas of interest include:
Sigma Receptor Ligands
Conformationally restricted analogs, such as 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines, exhibit high affinity for sigma receptors (Ki < 10 nM) . The ethenyl group in 4-ethenyl-4-(pyrrolidin-1-yl)piperidine could impose steric constraints, potentially improving subtype selectivity.
Antimicrobial Agents
4-(Pyrrolidinyl)piperidine derivatives serve as intermediates in synthesizing Monensin A esters, potent antibiotics targeting Gram-positive bacteria . The ethenyl substituent might enhance membrane permeability, though cytotoxicity profiles must be evaluated.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for ethenyl group introduction.
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Biological Screening: Evaluating affinity for neurological targets (e.g., sigma-1 receptors) and antimicrobial activity.
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Computational Modeling: Predicting ADMET properties using QSAR models.
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